3-Chloro-8-methoxyquinolin-4-OL
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Overview
Description
3-Chloro-8-methoxyquinolin-4-OL is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
3-Chloro-8-methoxyquinolin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and other diseases.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Safety and Hazards
Future Directions
While specific future directions for 3-Chloro-8-methoxyquinolin-4-OL are not available in the search results, there is a general interest in the development of new methods and synthetic approaches towards organic compounds, including heterocyclic compounds . This could potentially include this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8-methoxyquinolin-4-OL typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 8-methoxyquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-8-methoxyquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-8-methoxyquinolin-4-OL involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyquinoline: Similar structure but lacks the methoxy group.
8-Methoxyquinoline: Similar structure but lacks the chlorine atom.
4-Hydroxyquinoline: Lacks both the chlorine and methoxy groups.
Uniqueness
3-Chloro-8-methoxyquinolin-4-OL is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-8-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTBXSAXOFOZIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651210 |
Source
|
Record name | 3-Chloro-8-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-22-6 |
Source
|
Record name | 3-Chloro-8-methoxy-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16778-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-8-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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